molecular formula C10H10ClNOS B14398340 7-Chloro-2-ethyl-2H-1,4-benzothiazin-3(4H)-one CAS No. 89569-19-7

7-Chloro-2-ethyl-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B14398340
CAS No.: 89569-19-7
M. Wt: 227.71 g/mol
InChI Key: MKJNRKNUJQAFPD-UHFFFAOYSA-N
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Description

7-Chloro-2-ethyl-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound containing a benzothiazine ring. Compounds of this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-ethyl-2H-1,4-benzothiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce alkyl or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-2-ethyl-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. This might include binding to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-2H-1,4-benzothiazin-3(4H)-one: Lacks the chlorine substituent.

    7-Chloro-2-methyl-2H-1,4-benzothiazin-3(4H)-one: Has a methyl group instead of an ethyl group.

    7-Chloro-2-ethyl-2H-1,4-benzoxazin-3(4H)-one: Contains an oxygen atom instead of sulfur.

Uniqueness

The presence of the chlorine and ethyl groups in 7-Chloro-2-ethyl-2H-1,4-benzothiazin-3(4H)-one may confer unique chemical and biological properties, such as increased lipophilicity or enhanced binding affinity to specific targets.

Properties

CAS No.

89569-19-7

Molecular Formula

C10H10ClNOS

Molecular Weight

227.71 g/mol

IUPAC Name

7-chloro-2-ethyl-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C10H10ClNOS/c1-2-8-10(13)12-7-4-3-6(11)5-9(7)14-8/h3-5,8H,2H2,1H3,(H,12,13)

InChI Key

MKJNRKNUJQAFPD-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=C(S1)C=C(C=C2)Cl

Origin of Product

United States

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